

physicochemical properties of "8-Chloro-2-methoxy-1,5-naphthyridine"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Chloro-2-methoxy-1,5-naphthyridine

Cat. No.: B3024861

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **8-Chloro-2-methoxy-1,5-naphthyridine**

Section 1: Introduction and Strategic Importance

The 1,5-naphthyridine scaffold is a quintessential example of a "privileged structure" in modern medicinal chemistry. Comprising two fused pyridine rings, this heterocyclic system offers a rigid, planar framework with defined hydrogen bonding capabilities, making it an ideal platform for the design of targeted therapeutic agents.^[1] Its derivatives have demonstrated a vast spectrum of biological activities, finding application as kinase inhibitors, antimalarial agents, and antibacterial compounds.^{[2][3]}

This guide focuses on a specific, strategically important derivative: **8-Chloro-2-methoxy-1,5-naphthyridine**. The substitution pattern of this molecule is not arbitrary; it is designed for synthetic utility. The methoxy group ($\text{CH}_3\text{O}-$) at the C2 position and the chloro (Cl) group at the C8 position significantly modulate the electronic properties and reactivity of the naphthyridine core. The chloro substituent, in particular, serves as a versatile synthetic handle, acting as an excellent leaving group for nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$) reactions.^{[1][4]} This allows for the systematic and efficient diversification of the scaffold, enabling the construction of large chemical libraries for drug discovery screening. The methoxy group, an electron-donating substituent, influences the molecule's binding interactions and metabolic stability, both critical parameters in drug development.^[5]

This document provides a comprehensive overview of the known and predicted physicochemical properties of **8-Chloro-2-methoxy-1,5-naphthyridine**, details a representative synthetic protocol, explores its characteristic reactivity, and discusses its applications as a pivotal intermediate for researchers in pharmacology and materials science.

Section 2: Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. While extensive experimental data for this specific intermediate is not aggregated in a single source, a robust profile can be constructed from chemical supplier data, predictive modeling, and analysis of analogous structures.

Data Summary Table

Property	Value	Source/Comment
IUPAC Name	8-Chloro-2-methoxy-1,5-naphthyridine	-
CAS Number	249889-68-7	[6] [7]
Molecular Formula	C ₉ H ₇ ClN ₂ O	[6] [8]
Molecular Weight	194.62 g/mol	[6]
Monoisotopic Mass	194.02469 Da	[8]
Physical State	White to off-white solid	Inferred from related compounds
Boiling Point	287.4 ± 35.0 °C	Predicted [9]
Density	1.333 ± 0.06 g/cm ³	Predicted [9]
XlogP	2.1	Predicted [8]
Solubility	Expected to be soluble in organic solvents such as DMSO, DMF, and chlorinated solvents; poorly soluble in water.	Inferred from XlogP and structure [10]

Molecular Structure & Identification: The definitive identifier for this compound is its CAS number, 249889-68-7.[6][7] The molecular formula, $C_9H_7ClN_2O$, and molecular weight of 194.62 g/mol are foundational for all stoichiometric calculations.[6]

Caption: Chemical structure of **8-Chloro-2-methoxy-1,5-naphthyridine**.

Solubility Profile: The predicted octanol-water partition coefficient (XlogP) of 2.1 indicates a moderate degree of lipophilicity.[8] This suggests that the compound will exhibit good solubility in common polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane and chloroform. Conversely, its solubility in aqueous media is expected to be low. This profile is typical for aromatic heterocyclic compounds and is a critical consideration for reaction setup, purification (e.g., extraction vs. crystallization), and formulation for biological assays.

Section 3: Spectroscopic and Analytical Characterization

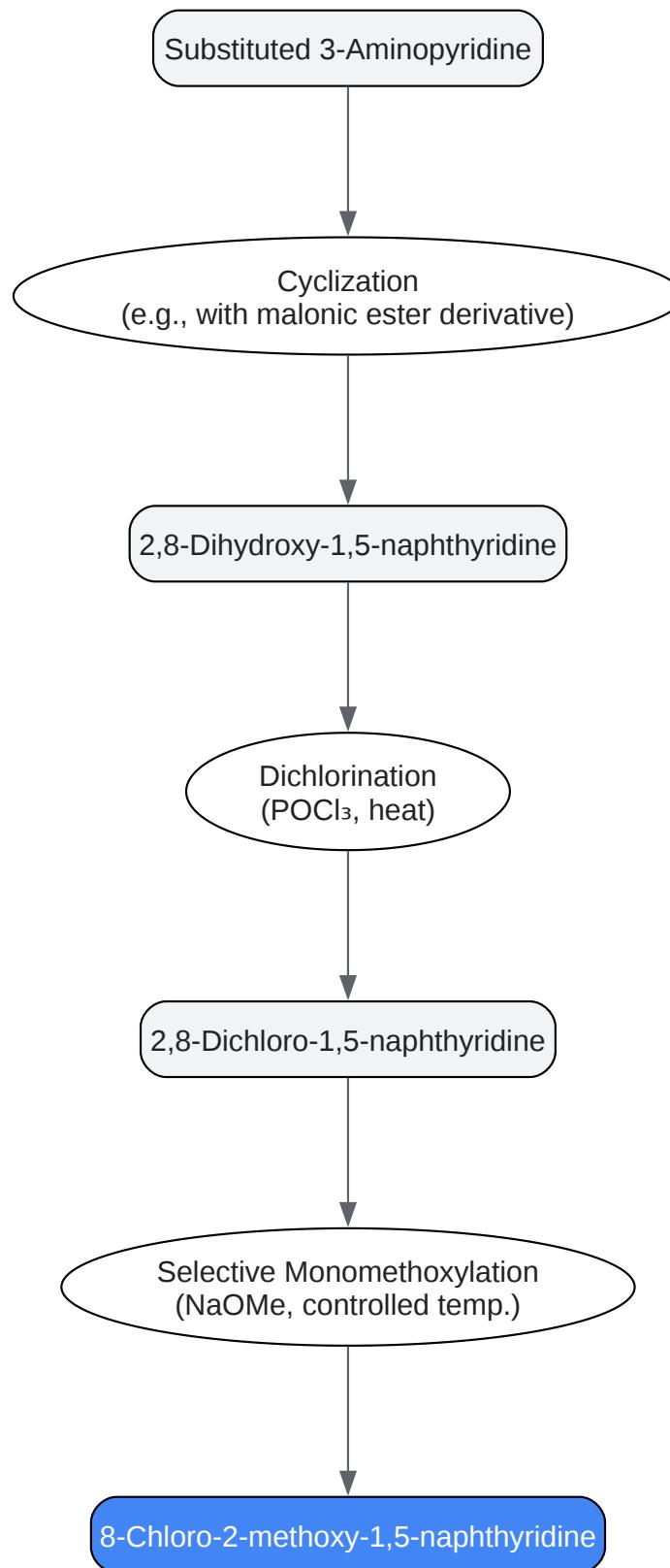
Definitive structural confirmation relies on a combination of spectroscopic techniques. While a public repository of spectra for this specific compound is not readily available, its features can be reliably predicted based on its structure and data from analogous compounds.[11][12]

Mass Spectrometry (MS): In electrospray ionization (ESI-MS), the compound is expected to show a strong protonated molecular ion $[M+H]^+$ at m/z 195.03.[8] The isotopic pattern will be characteristic of a molecule containing one chlorine atom, with a prominent $[M+H+2]^+$ peak at m/z 197.03, approximately one-third the intensity of the $[M+H]^+$ peak. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. Predicted collision cross-section (CCS) values are available, which can aid in identification in ion mobility-mass spectrometry experiments.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- 1H NMR: The spectrum is expected to show five distinct signals:
 - A singlet for the methoxy protons ($-\text{OCH}_3$) around δ 3.9-4.1 ppm.

- Four signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the four protons on the naphthyridine core. The protons adjacent to the ring nitrogens will be the most deshielded (highest ppm). The specific shifts and coupling constants (J-values) will follow predictable patterns for a disubstituted pyridine-like system.
- ^{13}C NMR: The spectrum will display nine signals for the nine unique carbon atoms.
 - The methoxy carbon will appear around δ 55-60 ppm.
 - The eight aromatic carbons will resonate in the δ 110-165 ppm range. Carbons directly bonded to heteroatoms (N, O, Cl) will be significantly shifted. For instance, C2 (bonded to O and N) and C8 (bonded to Cl and N) are expected to be significantly downfield.


Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

- $\sim 3050\text{-}3100\text{ cm}^{-1}$: Aromatic C-H stretching.
- $\sim 1580\text{-}1620\text{ cm}^{-1}$: C=C and C=N stretching vibrations characteristic of the aromatic rings.
- $\sim 1250\text{-}1300\text{ cm}^{-1}$: Aryl-O (C-O) asymmetric stretching from the methoxy group.
- $\sim 1020\text{-}1050\text{ cm}^{-1}$: Aryl-O (C-O) symmetric stretching.
- $\sim 750\text{-}850\text{ cm}^{-1}$: C-Cl stretching.

Section 4: Synthesis and Chemical Reactivity

Representative Synthetic Strategy

The synthesis of substituted 1,5-naphthyridines often involves the construction of the heterocyclic core from pyridine precursors.^{[1][13]} A robust and common strategy involves the chlorination of a naphthyridinone (or hydroxy-naphthyridine) intermediate, followed by nucleophilic substitution.^[4] The chloro group at C8 can be introduced from a corresponding amino or hydroxyl precursor during the ring formation or subsequent functionalization steps.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the target compound.

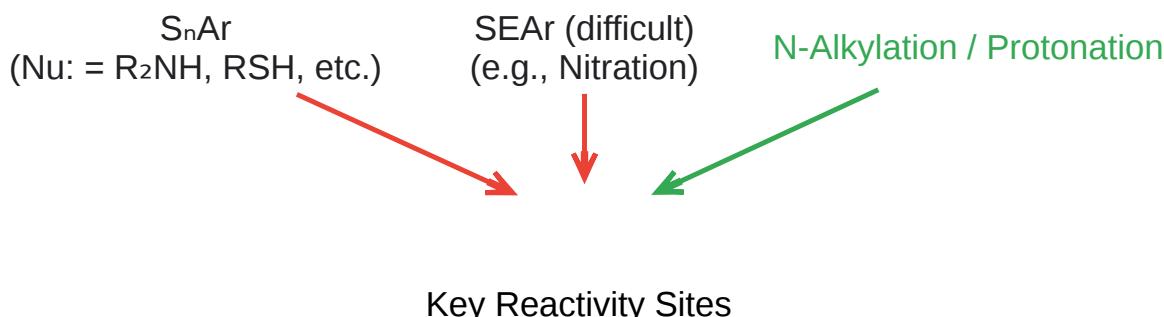
Experimental Protocol: Synthesis from 2,8-Dichloro-1,5-naphthyridine

This protocol describes the selective nucleophilic substitution on a dichlorinated precursor, a common method for accessing asymmetrically substituted naphthyridines.

Objective: To synthesize **8-Chloro-2-methoxy-1,5-naphthyridine** via selective methylation.

Materials:

- 2,8-Dichloro-1,5-naphthyridine (1 equivalent)
- Sodium methoxide (NaOMe), 25% solution in methanol (1.0 - 1.2 equivalents)
- Anhydrous Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography


Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve 2,8-Dichloro-1,5-naphthyridine in anhydrous methanol.
- **Reagent Addition:** Cool the solution to 0 °C using an ice bath. Slowly add the sodium methoxide solution dropwise over 10-15 minutes. Causality Note: Slow addition at low temperature is crucial to control the exotherm and enhance selectivity for monosubstitution over disubstitution.

- Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Quench the reaction by carefully adding saturated NaHCO_3 solution. Reduce the volume of methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x).
- Purification: Combine the organic layers, wash with brine, dry over MgSO_4 , filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure **8-Chloro-2-methoxy-1,5-naphthyridine**.
- Validation: Confirm the structure and purity of the final product using NMR, MS, and melting point analysis.

Chemical Reactivity Profile

The reactivity is dominated by the chloro substituent, which makes the C8 position highly susceptible to nucleophilic attack.

[Click to download full resolution via product page](#)

Caption: Reactivity map of **8-Chloro-2-methoxy-1,5-naphthyridine**.

- Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$): This is the most synthetically valuable reaction for this compound. The electron-withdrawing nature of the fused pyridine ring system activates the C8 position for attack by a wide range of nucleophiles (amines, thiols, alkoxides, etc.).

This reaction is the cornerstone of creating diverse libraries of C8-substituted 1,5-naphthyridines for biological screening.

- **Cross-Coupling Reactions:** The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the formation of C-C, C-N, and C-alkyne bonds, respectively.
- **Electrophilic Aromatic Substitution (S_eAr):** Electrophilic substitution on the naphthyridine ring is generally difficult due to the deactivating effect of the ring nitrogens. If forced, substitution would likely occur at positions meta to the nitrogen atoms.
- **Reactions at Ring Nitrogens:** The pyridine-like nitrogen atoms are basic and can be protonated in acidic media or alkylated to form quaternary naphthyridinium salts.

Section 5: Applications in Research and Drug Discovery

8-Chloro-2-methoxy-1,5-naphthyridine is not typically an end-product but rather a high-value intermediate. Its utility stems from the synthetic versatility endowed by the C8-chloro group.

- **Scaffold for Kinase Inhibitors:** Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. This naphthyridine derivative serves as a starting point for synthesizing analogs where the C8 position is functionalized with various amine-containing side chains to probe interactions with the kinase hinge region.
- **Antimalarial Drug Development:** Substituted 2-amino-1,5-naphthyridines have been identified as potent dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation.^[3] The 8-chloro intermediate is crucial for synthesizing these 8-amino substituted analogs.
- **Materials Science:** The rigid, planar, and electron-deficient nature of the 1,5-naphthyridine core makes it an attractive building block for organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The chloro group allows for its incorporation into larger polymeric or macromolecular structures.

Section 6: Conclusion

8-Chloro-2-methoxy-1,5-naphthyridine is a strategically designed chemical intermediate of significant value to the scientific research community. Its physicochemical properties are well-suited for a range of organic transformations, and its reactivity profile, dominated by the C8-chloro group, provides a reliable and versatile handle for molecular diversification. While detailed experimental data on the standalone compound is sparse, its well-understood role as a precursor in the synthesis of complex, biologically active molecules underscores its importance in the fields of medicinal chemistry, drug discovery, and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. drughunter.com [drughunter.com]
- 6. 8-CHLORO-2-METHOXY-1,5-NAPHTHYRIDINE|8-氯-2-甲氧基-1,5-萘啶(249889-68-7)的供应商,生产企业,生产厂家 [m.chemicalbook.com]
- 7. 8-CHLORO-2-METHOXY-1,5-NAPHTHYRIDINE CAS#: 249889-68-7 [chemicalbook.com]
- 8. PubChemLite - 8-chloro-2-methoxy-1,5-naphthyridine (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 9. 8-氯-2-甲氧基-1,5-萘啶 | 249889-68-7 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR [m.chemicalbook.com]
- 12. 8-Chloroquinoline(611-33-6) 1H NMR [m.chemicalbook.com]
- 13. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]

- To cite this document: BenchChem. [physicochemical properties of "8-Chloro-2-methoxy-1,5-naphthyridine"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3024861#physicochemical-properties-of-8-chloro-2-methoxy-1-5-naphthyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com